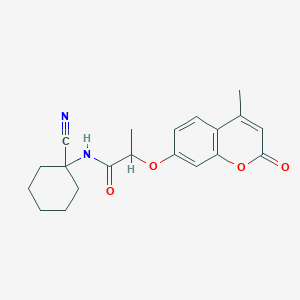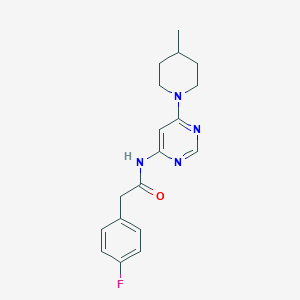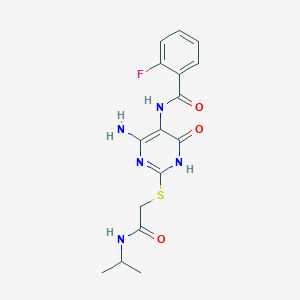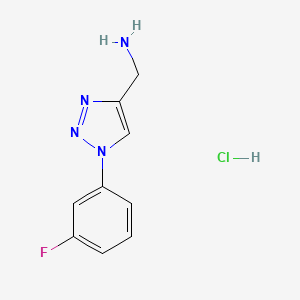![molecular formula C16H15FN2O B2363539 1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091461-68-5](/img/structure/B2363539.png)
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide, commonly known as FLYP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLYP belongs to the class of cyclopropane carboxamide compounds and has been found to exhibit promising results in various research studies.
Mecanismo De Acción
FLYP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, FLYP induces cell cycle arrest and apoptosis in cancer cells. FLYP has also been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungal cells. By inhibiting this enzyme, FLYP disrupts the fungal cell membrane and inhibits fungal growth.
Biochemical and Physiological Effects
FLYP has been found to exhibit various biochemical and physiological effects. In research studies, FLYP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit fungal growth by disrupting the fungal cell membrane. FLYP has been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FLYP is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent. However, one of the limitations of FLYP is its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more efficient methods of delivering FLYP in vivo.
Direcciones Futuras
There are several future directions for FLYP research. One potential area of research is the development of more efficient methods of delivering FLYP in vivo. Another area of research is the investigation of the synergistic effects of FLYP with other therapeutic agents. Additionally, further research is needed to elucidate the mechanism of action of FLYP and its potential therapeutic applications in other diseases.
Métodos De Síntesis
FLYP can be synthesized using a two-step process. The first step involves the reaction between 4-fluoroacetophenone and pyridine-3-carboxaldehyde, which results in the formation of 4-fluoro-N-(pyridin-3-yl)acetophenone. The second step involves the reaction between 4-fluoro-N-(pyridin-3-yl)acetophenone and cyclopropanecarboxylic acid, which results in the formation of FLYP.
Aplicaciones Científicas De Investigación
FLYP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In various research studies, FLYP has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. It has also been found to exhibit potent antifungal activity against various fungal strains and antibacterial activity against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-3-13(4-6-14)16(7-8-16)15(20)19-11-12-2-1-9-18-10-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULVDEHBKRJZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

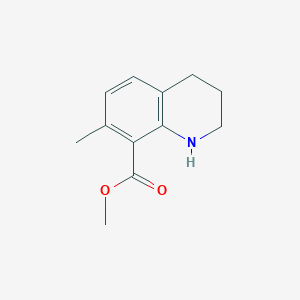
![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)
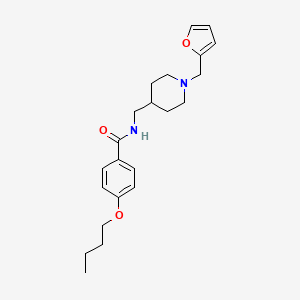
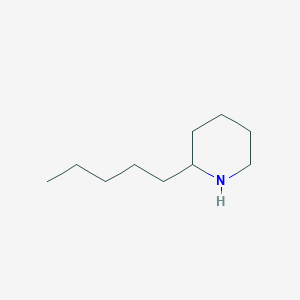
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
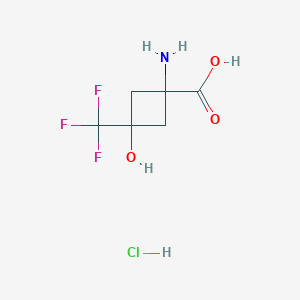
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
